Aflatoxin G2-13C17

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Food Safety and Toxicology:

Scientific Field: Analytical chemistry, food safety, and toxicology.

Summary: Aflatoxins are naturally occurring mycotoxins produced by certain fungi (Aspergillus species) that can contaminate food and feed. Aflatoxin G2-13C17 is a fully 13C-labeled form of aflatoxin G2.

Methods of Application: Researchers use stable isotope dilution and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) to quantify aflatoxin G2 levels in food-grade gums, milk, milk-based infant formula, and feed samples.

Biomedical Research:

Scientific Field: Biomedical sciences.

Summary: Aflatoxins, including Aflatoxin G2, have been implicated in liver cancer and other health issues. Researchers study their effects on cellular processes and potential therapeutic interventions.

Methods of Application: In vitro cell culture experiments and animal models are used to investigate the impact of Aflatoxin G2-13C17 on cellular pathways, gene expression, and carcinogenesis.

Environmental Monitoring:

Scientific Field: Environmental science.

Summary: Aflatoxins can contaminate soil, water, and crops. Monitoring their presence and distribution is crucial for environmental health.

Methods of Application: Researchers analyze environmental samples (soil, water, crops) using LC-MS/MS after spiking them with Aflatoxin G2-13C17 as an internal standard.

Quality Control in Cosmetics and Personal Care Products:

Scientific Field: Cosmetics and personal care product industry.

Summary: Aflatoxin G2-13C17 serves as a reference standard for quality control.

Methods of Application: Manufacturers use it to validate analytical methods, ensuring product safety and compliance.

Results: Reliable quality control ensures safe cosmetics and personal care items for consumers.

Clinical Research and Diagnostics:

Scientific Field: Clinical medicine.

Summary: Aflatoxin exposure can impact human health. Researchers investigate its role in diseases and develop diagnostic assays.

Methods of Application: Serum or urine samples from patients are analyzed using LC-MS/MS, comparing natural Aflatoxin G2 levels with those spiked with Aflatoxin G2-13C17.

Drug Development and Metabolism Studies:

Scientific Field: Pharmacology and drug metabolism.

Summary: Researchers study how the body metabolizes aflatoxins and their impact on drug interactions.

Methods of Application: Aflatoxin G2-13C17 is used as a tracer to understand metabolic pathways and drug interactions.

Results: Insights aid drug development and personalized medicine approaches.

Aflatoxin G2-13C17 is a stable isotope-labeled derivative of aflatoxin G2, a mycotoxin produced by certain molds, particularly Aspergillus species. The chemical formula for Aflatoxin G2-13C17 is C₁₇H₁₄O₇, with a molecular weight of approximately 347.16 g/mol. This compound is primarily used in analytical chemistry as an internal standard for the quantification of aflatoxins in food and environmental samples through methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Aflatoxin G2 is known for its potent toxicity and carcinogenic properties. It can induce DNA damage and has been implicated in liver cancer in humans and animals. The biological activity of Aflatoxin G2-13C17 mirrors that of its unlabelled counterpart, making it useful for studying the metabolism and toxicological effects of aflatoxins in biological systems .

The synthesis of Aflatoxin G2-13C17 typically involves the incorporation of carbon-13 isotopes into the aflatoxin G2 structure. This can be achieved through various synthetic pathways, including:

- Isotope Labeling: Utilizing precursors that are already labeled with carbon-13 to synthesize Aflatoxin G2.

- Chemical Modification: Starting from natural aflatoxin G2 and modifying it to introduce carbon-13 at specific positions.

These methods ensure that the final product retains the chemical properties necessary for accurate analytical applications .

Aflatoxin G2-13C17 is primarily used as an internal standard in quantitative analyses of aflatoxins. Its applications include:

- Food Safety Testing: Monitoring aflatoxin levels in agricultural products such as corn, peanuts, and grains.

- Environmental Analysis: Assessing contamination levels in soil and water samples.

- Research: Studying the metabolism and toxicology of aflatoxins in biological systems .

Studies involving Aflatoxin G2-13C17 often focus on its interactions with biological macromolecules. These interactions can provide insights into:

- Metabolic Pathways: Understanding how aflatoxins are processed in organisms.

- Toxicological Mechanisms: Investigating how these compounds induce cellular damage or carcinogenic effects.

Research has shown that Aflatoxin G2 can interact with DNA, leading to mutagenic changes that contribute to its carcinogenic potential .

Aflatoxin G2-13C17 shares structural similarities with other aflatoxins and mycotoxins. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Aflatoxin B1 | C17H12O6 | 312.31 g/mol | Most toxic; prevalent in contaminated crops |

| Aflatoxin B2 | C17H14O6 | 314.31 g/mol | Less toxic than B1; also found in food |

| Aflatoxin G1 | C17H12O7 | 328.31 g/mol | Similar structure; slightly different toxicity profile |

| Deoxynivalenol | C15H20O6 | 296.32 g/mol | Different mycotoxin; affects animal health more than human |

| Zearalenone | C18H22O5 | 318.37 g/mol | Estrogenic properties; impacts reproductive health |

Aflatoxin G2-13C17 is unique due to its stable isotope labeling, which enhances its utility in analytical chemistry compared to its unlabelled counterparts .

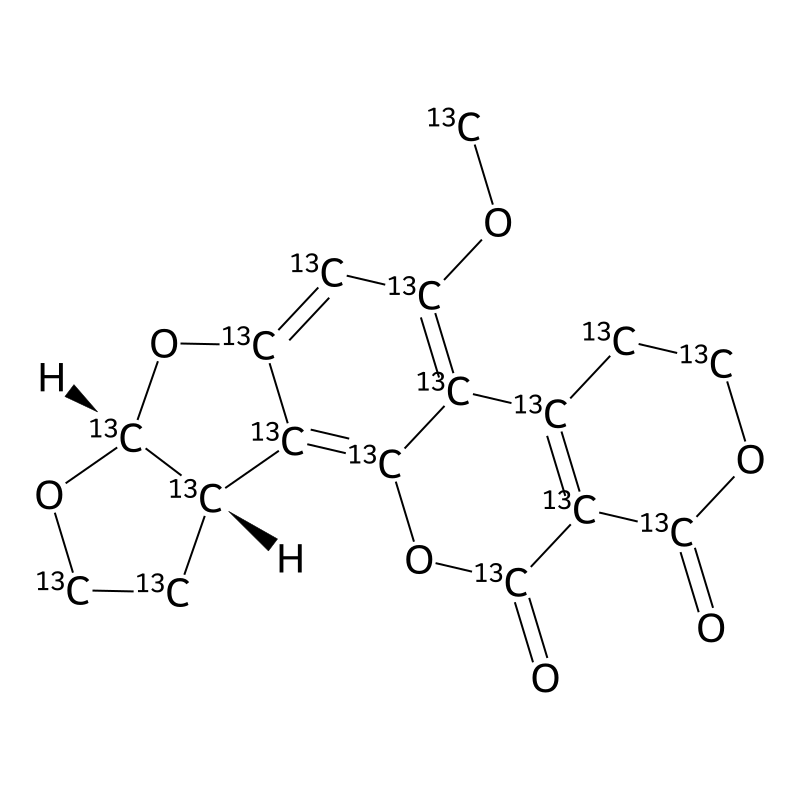

Aflatoxin G2-13C17 is a stable isotope-labeled analog of the mycotoxin aflatoxin G2, where all 17 carbon atoms in the molecule are replaced with the carbon-13 (13C) isotope. Its molecular formula is $$^{13}\text{C}{17}\text{H}{14}\text{O}_{7}$$, with a molar mass of 347.16 g/mol. Structurally, it retains the pentacyclic coumarin-derived framework of native aflatoxin G2, featuring a fused dihydrofurofuran moiety and a cyclopentenone ring (Figure 1). The 13C labeling occurs uniformly across the methoxy group, coumarin backbone, and furan rings, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 1: Comparative molecular properties of aflatoxin G2 and G2-13C17

| Property | Aflatoxin G2 | Aflatoxin G2-13C17 |

|---|---|---|

| Molecular formula | C$${17}$$H$${14}$$O$$_{7}$$ | $$^{13}$$C$${17}$$H$${14}$$O$$_{7}$$ |

| Molar mass (g/mol) | 330.29 | 347.16 |

| Fluorescence | Green | Identical emission |

| Key functional groups | Methoxy, lactones | Isotopically labeled |

Relationship to Native Aflatoxin G2

Aflatoxin G2-13C17 is chemically identical to its native counterpart except for the isotopic substitution. This ensures nearly identical chromatographic behavior, ionization efficiency, and matrix interaction during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The mass shift of +17 Da (from 330.29 to 347.16) enables unambiguous distinction between the labeled standard and unlabeled analyte, minimizing signal interference. Native aflatoxin G2 is part of the "G" series aflatoxins, characterized by a green fluorescence under ultraviolet light and a lactone ring system, whereas the "B" series exhibits blue fluorescence.

Historical Development of 13C-Labeled Aflatoxin Standards

The use of isotope-labeled aflatoxins originated in the 2000s with deuterated (2H) analogs, which faced limitations due to potential isotopic exchange and matrix effects. The transition to 13C-labeled standards, such as aflatoxin G2-13C17, began in the 2010s, driven by their superior stability and compatibility with high-resolution mass spectrometry. Commercial production accelerated after 2019, with suppliers like IniKem and Carl Routh offering certified solutions at concentrations of 0.5 µg/mL in acetonitrile. These advancements addressed the need for precise quantification in complex matrices like infant formula and herbal products.

Significance in Analytical Chemistry and Mycotoxin Research

Aflatoxin G2-13C17 is pivotal in stable isotope dilution assays (SIDAs), where it serves as an internal standard to correct for analyte loss during sample preparation and ion suppression in mass spectrometry. For example, in multi-mycotoxin LC-MS/MS workflows, it enables simultaneous quantification of aflatoxins B1, B2, G1, and G2 in cereals and spices with limits of detection below 0.5 µg/kg. Its application extends to regulatory testing in the European Union and China, where it ensures compliance with maximum residue limits (MRLs) for aflatoxins in foodstuffs.

Molecular Classification and Nomenclature

Aflatoxin G2-13C17 belongs to the difurocoumarolactone class of mycotoxins. Its systematic IUPAC name is (3S,7R)-11-(methoxy-13C)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione. The "G" designation reflects its green fluorescence, while the "2" indicates saturation of the terminal furan ring compared to aflatoxin G1. The 13C17 label specifies that all 17 carbon atoms are replaced with carbon-13, distinguishing it from partially labeled variants.

Aflatoxin G2-13C17 is a fully uniformly carbon-13 stable isotope-labeled form of aflatoxin G2, distinguished from the unlabeled molecule through comprehensive isotopic substitution [1]. The compound possesses the empirical formula 13C17H14O7, with all seventeen carbon atoms replaced by the stable carbon isotope carbon-13 [2] [3]. This isotopic labeling creates a molecular weight of 347.16 grams per mole, representing an increase of 17 atomic mass units compared to the natural aflatoxin G2 [2] [4].

The structural framework of aflatoxin G2-13C17 maintains the characteristic difurocoumarolactone architecture inherent to the aflatoxin G series [5] [6]. The molecule contains a coumarin nucleus as its central structural element, to which is attached a difuran moiety and a six-membered lactone ring [7]. The compound belongs to the difurocoumarolactone aflatoxin family, characterized by polycyclic aromatic compounds containing a delta-valerolactone ring fused to the coumarin moiety of the difurocoumarin skeleton [5].

The stereochemical configuration follows the (3S,7R) designation, with the complete systematic nomenclature being (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione [8]. The structural integrity encompasses defined stereocenters and maintains absolute stereochemistry consistent with the parent aflatoxin G2 molecule [9].

Mass spectrometric characteristics and isotopic pattern

The mass spectrometric profile of aflatoxin G2-13C17 exhibits distinctive characteristics attributable to its complete carbon-13 labeling. The molecular ion appears at mass-to-charge ratio 347.16, corresponding to the [M+H]+ pseudomolecular ion [2] [4]. The isotopic distribution pattern demonstrates the predominant presence of the fully labeled [13C17] species at 80.6 percent, with minor contributions from [13C16] at 17.2 percent and [13C15] at 2.2 percent [10].

The calculated isotopic enrichment level achieves 98.7 atom percent carbon-13, indicating high purity of the labeled material [10]. This isotopic purity is crucial for analytical applications requiring precise mass spectral differentiation from natural aflatoxin G2. The mass spectral fragmentation pattern maintains consistency with the unlabeled compound while exhibiting the characteristic mass shift of 17 atomic mass units throughout all fragment ions [11].

| Isotopic Species | Relative Abundance (%) | Mass Shift (amu) |

|---|---|---|

| [13C17]-Aflatoxin G2 | 80.6 | +17 |

| [13C16]-Aflatoxin G2 | 17.2 | +16 |

| [13C15]-Aflatoxin G2 | 2.2 | +15 |

The mass spectrometric behavior in tandem mass spectrometry applications demonstrates excellent separation from the unlabeled analyte, enabling effective use as an internal standard in stable isotope dilution assay methodologies [12]. The fragmentation pathways mirror those of natural aflatoxin G2 while maintaining the isotopic mass differential across all product ions [13].

Mass shift properties (M+17)

The mass shift properties of aflatoxin G2-13C17 represent the fundamental analytical advantage of this isotopically labeled compound. The characteristic mass shift of M+17 results from the substitution of all seventeen carbon-12 atoms with carbon-13 isotopes [2] [3]. This mass differential provides optimal separation in mass spectrometric analyses without interference from the natural isotope pattern of unlabeled aflatoxin G2 [11].

The M+17 mass shift ensures no overlap with natural isotopologue distributions of aflatoxin G2, which typically extend only to M+1 and M+2 positions due to natural carbon-13 abundance [11]. This separation is particularly advantageous in complex matrix analyses where conventional internal standards might suffer from isotopic interference. The mass shift remains consistent across all fragmentation products, maintaining analytical specificity throughout tandem mass spectrometry experiments [13].

The fully labeled nature of aflatoxin G2-13C17 eliminates isotope effects that might occur with partially labeled compounds, ensuring identical chromatographic behavior while providing distinct mass spectrometric identification [14]. This property makes the compound invaluable for quantitative analytical methods requiring precise internal standardization [12].

Spectroscopic properties relative to unlabeled aflatoxin G2

The spectroscopic characteristics of aflatoxin G2-13C17 exhibit both similarities and distinguishing features compared to the unlabeled aflatoxin G2. In nuclear magnetic resonance spectroscopy, the carbon-13 labeling provides enhanced sensitivity for carbon-13 nuclear magnetic resonance analysis, as all carbon positions become magnetically active [19]. This contrasts with natural aflatoxin G2, where only 1.1 percent of carbon atoms are naturally carbon-13 and thus detectable by carbon-13 nuclear magnetic resonance [19].

The enhanced carbon-13 nuclear magnetic resonance sensitivity allows for detailed structural characterization and quantitative analysis using quantitative nuclear magnetic resonance methodologies [20]. The isotopic labeling eliminates the need for prolonged acquisition times typically required for natural abundance carbon-13 nuclear magnetic resonance spectroscopy of aflatoxin compounds [20].

Infrared spectroscopic properties maintain characteristic absorption patterns consistent with the aflatoxin G2 functional groups. The methoxy group absorption appears at 1450 and 1375 wavenumbers, while the ether group exhibits absorption at 1035 wavenumbers [21]. The carbonyl groups associated with the lactone ring structure display absorption at 1739-1749 wavenumbers, depending on the solvent system employed [21].

Ultraviolet-visible spectroscopic properties retain the characteristic green fluorescence under ultraviolet illumination that distinguishes aflatoxin G compounds from the blue-fluorescent aflatoxin B series [22]. The absorption maxima occur at wavelengths of 223, 242, 262, and 365 nanometers, maintaining the spectral profile essential for analytical detection methods [23].

Chemical reactivity and functional group characteristics

The chemical reactivity profile of aflatoxin G2-13C17 mirrors that of unlabeled aflatoxin G2, as isotopic substitution does not significantly alter chemical behavior. The compound contains several reactive functional groups characteristic of the difurocoumarolactone structure, including the lactone ring, methoxy group, and the difuran moiety [5] [7].

The lactone ring represents the most chemically reactive portion of the molecule, with the carbonyl carbon exhibiting significant electrophilic character [24]. Computational studies indicate this carbon center carries a high positive charge, making it susceptible to nucleophilic attack under appropriate conditions [24]. The lactone ring can undergo hydrolysis under acidic conditions through an acid-acyl bimolecular mechanism [24].

The methoxy group attached to the aromatic system provides sites for potential demethylation reactions under oxidative conditions [24]. The difuran ring system, while lacking the double bond present in aflatoxin G1, still maintains reactivity toward electrophilic addition reactions and oxidative modifications [25] [26].

| Functional Group | Reactivity Type | Reaction Conditions |

|---|---|---|

| Lactone ring | Nucleophilic attack | Acidic aqueous conditions |

| Methoxy group | Demethylation | Oxidative conditions |

| Difuran system | Electrophilic addition | Various electrophiles |

| Aromatic rings | Substitution reactions | Electrophilic conditions |

The compound demonstrates susceptibility to photodegradation when exposed to ultraviolet radiation, leading to structural modifications particularly affecting the furan ring systems [25]. Oxidative conditions can result in ring opening reactions and formation of various degradation products through hydroxyl radical interactions [24].

Carbon-13 isotopic labeling of aflatoxin G2 represents a sophisticated analytical chemistry technique that enables precise quantification through stable isotope dilution mass spectrometry. The incorporation of carbon-13 isotopes into the aflatoxin G2 structure creates a compound with identical chemical and physical properties to the native molecule while providing a distinct mass spectrometric signature for analytical differentiation [1] [2].

The fundamental principle underlying carbon-13 labeling involves the systematic replacement of natural abundance carbon-12 atoms with the stable isotope carbon-13 throughout the molecular framework. This process creates isotopologue compounds that maintain the same molecular structure and chemical behavior as the parent molecule but exhibit a characteristic mass shift that facilitates precise analytical quantification [3]. The labeling process typically achieves isotopic enrichment levels exceeding 98.7 atom percent carbon-13, ensuring optimal analytical performance [4].

The carbon-13 labeling technique for aflatoxin G2 involves metabolic incorporation during fungal biosynthesis, where carbon-13 enriched precursors are fed to aflatoxin-producing Aspergillus species under controlled fermentation conditions. The biosynthetic pathway incorporates these labeled precursors through the polyketide synthesis route, resulting in uniformly labeled aflatoxin G2-13C17 [5] [6]. This biotechnological approach ensures complete labeling throughout the molecular structure while maintaining the natural stereochemistry and biological activity of the parent compound.

Advanced labeling strategies have demonstrated the ability to achieve selective incorporation patterns, allowing researchers to create molecules with specific labeling distributions for specialized analytical applications [7]. The carbon-13 nuclear magnetic resonance analysis of these labeled compounds provides detailed structural information and confirms the successful incorporation of isotopic labels at designated positions within the molecular framework [6] [8].

Uniformly Labeled Versus Partially Labeled Approaches

The selection between uniformly labeled and partially labeled carbon-13 aflatoxin G2 standards depends primarily on analytical requirements, cost considerations, and the specific mass spectrometric applications intended. Uniformly labeled aflatoxin G2-13C17 incorporates carbon-13 isotopes at all seventeen carbon positions, creating a mass shift of seventeen daltons compared to the natural abundance compound [1] [9].

Uniformly labeled standards provide maximum mass separation between the internal standard and the analyte, which optimizes analytical performance in liquid chromatography-tandem mass spectrometry applications. This approach minimizes potential spectral interference and ensures robust quantification across diverse matrix types [10]. The uniform labeling pattern also eliminates isotope effects that might occur with selective labeling patterns, ensuring that the labeled standard behaves identically to the native compound throughout all analytical procedures [11].

Partially labeled approaches involve the incorporation of carbon-13 isotopes at selected positions within the molecular structure, typically resulting in mass shifts of two to six daltons depending on the labeling pattern employed [12] [13]. These approaches can be more cost-effective for certain applications while still providing adequate mass separation for analytical purposes. However, partially labeled standards may exhibit subtle differences in chromatographic behavior or extraction efficiency compared to uniformly labeled alternatives [14].

The choice between labeling approaches also considers the intended analytical method and regulatory requirements. For official food safety applications and regulatory compliance testing, uniformly labeled standards are generally preferred due to their superior analytical performance and established validation data [10]. Research applications may utilize partially labeled standards when cost considerations outweigh the analytical advantages of uniform labeling [15].

| Labeling Approach | Number of 13C atoms | Mass shift (Da) | Analytical advantages | Commercial availability | Typical concentration |

|---|---|---|---|---|---|

| Uniformly labeled [13C17]-AFG2 | 17 | 17 | Maximum mass separation; optimal for LC-MS/MS | Widely available | 0.5 μg/mL |

| Partially labeled [13C2]-AFG2 | 2 | 2 | Lower cost; sufficient for some applications | Limited availability | Variable |

| Partially labeled [13C6]-AFG2 | 6 | 6 | Moderate separation; cost-effective | Limited availability | Variable |

| Site-specific [13C1]-AFG2 | 1 | 1 | Minimal separation; limited applications | Research use only | Variable |

Quality Control Protocols in Synthesis

Quality control protocols for aflatoxin G2-13C17 synthesis encompass multiple analytical parameters that ensure the integrity and suitability of the labeled standard for analytical applications. These protocols address isotopic purity, chemical purity, structural confirmation, and stability assessment through a comprehensive analytical framework [16] [17].

Isotopic purity assessment represents the primary quality control parameter, typically requiring carbon-13 enrichment levels of 98.7 atom percent or higher. High-resolution electrospray ionization mass spectrometry provides the analytical foundation for isotopic purity determination, enabling precise measurement of the isotopic distribution pattern and confirming the absence of unlabeled contamination [4] [11]. The isotopic pattern analysis must demonstrate consistency with theoretical predictions for uniformly labeled compounds.

Chemical purity evaluation employs high-performance liquid chromatography with ultraviolet or fluorescence detection to assess the overall purity of the synthesized standard. Acceptance criteria typically require chemical purity levels exceeding 98 percent, with single major peak detection and minimal impurity levels [16] [10]. Additional analytical techniques, including nuclear magnetic resonance spectroscopy, provide structural confirmation and verify the integrity of the labeled compound [18] [19].

Water content determination through Karl Fischer titration ensures that moisture levels remain below acceptable thresholds, typically less than 0.5 percent, to maintain stability and prevent hydrolytic degradation [10]. Solvent composition verification through gas chromatography-mass spectrometry confirms the identity and purity of the carrier solvent, typically acetonitrile of high-performance liquid chromatography grade.

Stability testing protocols evaluate the long-term integrity of the labeled standard under specified storage conditions. These studies monitor chemical and isotopic stability over extended periods, establishing appropriate shelf life specifications and storage requirements [20]. Temperature-controlled storage at negative twenty degrees Celsius represents the standard protocol for maintaining compound stability and preventing degradation.

| Parameter | Specification | Analytical method | Acceptance criteria |

|---|---|---|---|

| Isotopic purity (13C) | ≥98.7 atom % | HR-ESI-MS | Meets isotope pattern |

| Chemical purity | ≥98% | HPLC-UV/FLD | Single major peak |

| Water content | <0.5% | Karl Fischer titration | Below threshold |

| Solvent composition | Acetonitrile (HPLC grade) | GC-MS | Confirmed identity |

| Storage temperature | -20°C ± 5°C | Continuous monitoring | Maintained throughout |

| Shelf life | 2-3 years | Stability testing | No degradation |

| Mass accuracy | ±5 ppm | LC-HRMS | Within tolerance |

| Peak shape quality | USP tailing factor <2.0 | HPLC analysis | Acceptable chromatography |

Purification and Characterization Techniques

The purification of carbon-13 labeled aflatoxin G2 from fungal fermentation extracts requires sophisticated chromatographic techniques that can effectively separate the target compound from structurally similar metabolites and impurities. Semi-preparative high-performance liquid chromatography represents the primary purification approach, utilizing reversed-phase columns with carefully optimized mobile phase compositions to achieve baseline separation of aflatoxin G2-13C17 from related compounds [16] [21].

The purification process typically employs a multi-step approach beginning with solid-phase extraction to remove bulk impurities and concentrate the target compound. Subsequent chromatographic purification utilizes gradient elution systems with water-acetonitrile mobile phases, often incorporating formic acid or ammonium formate to optimize peak shape and resolution [21] [10]. The purification must achieve sufficient resolution to separate aflatoxin G2-13C17 from other aflatoxin analogs and metabolic by-products present in the fermentation extract.

Characterization techniques for purified aflatoxin G2-13C17 employ multiple analytical modalities to confirm structural integrity and isotopic incorporation. Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with both proton and carbon-13 nuclear magnetic resonance experiments confirming the molecular framework and isotopic labeling pattern [18] [19]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable complete structural assignment and verification of isotopic incorporation sites.

High-resolution mass spectrometry serves as the primary tool for molecular weight confirmation and isotopic pattern analysis. Electrospray ionization coupled with time-of-flight or orbitrap mass analyzers provides the mass accuracy required for precise molecular formula determination and isotopic distribution verification [18]. Tandem mass spectrometry experiments generate fragmentation patterns that confirm structural integrity and enable comparison with authentic reference standards.

Ultraviolet-visible spectroscopy and fluorescence spectroscopy provide additional characterization data, confirming the characteristic optical properties of aflatoxin G2 and ensuring that the labeling process has not altered the chromophoric system [8]. These spectroscopic techniques also support purity assessment and can detect the presence of structurally related impurities that might interfere with analytical applications.

Purity Assessment Methodologies for Analytical Applications

Purity assessment methodologies for aflatoxin G2-13C17 in analytical applications require multi-faceted approaches that address both chemical purity and isotopic purity considerations. These methodologies must be sufficiently sensitive and specific to detect trace impurities that could compromise analytical performance while providing quantitative data to support method validation requirements [24] [11].

Chemical purity assessment employs high-performance liquid chromatography with multiple detection systems to comprehensively evaluate the composition of labeled standards. Ultraviolet detection at wavelengths specific to aflatoxin chromophores provides sensitive detection of structurally related impurities, while fluorescence detection offers enhanced selectivity for aflatoxin compounds [21] [10]. The analytical methods must demonstrate adequate resolution to separate aflatoxin G2-13C17 from potential synthetic by-products and degradation products.

Isotopic purity evaluation requires sophisticated mass spectrometric techniques capable of accurately measuring isotopic distributions and detecting the presence of unlabeled contaminants. High-resolution mass spectrometry with accurate mass measurement capabilities provides the analytical foundation for isotopic purity assessment, enabling precise determination of the carbon-13 incorporation level and identification of isotopic impurities [4] [17]. The analytical methods must account for natural isotopic contributions and provide correction factors for accurate isotopic purity calculations.

Stability assessment protocols monitor the long-term purity of labeled standards under various storage and handling conditions. These studies evaluate both chemical stability and isotopic stability, identifying potential degradation pathways and establishing appropriate storage requirements [20]. Accelerated stability testing under elevated temperature conditions can predict long-term stability behavior and support shelf life determinations.

Method validation protocols for purity assessment must demonstrate the accuracy, precision, and reliability of analytical procedures used for quality control purposes. These validations typically include linearity studies, precision assessments, accuracy evaluations, and robustness testing to ensure that purity measurements meet regulatory requirements [10]. The validation data supports the use of labeled standards in regulated analytical applications and provides confidence in analytical results.

| Application | Required sensitivity | Matrix complexity | Recovery requirements | Precision (RSD) | Regulatory framework |

|---|---|---|---|---|---|

| Food safety analysis | Sub-ppb levels | High (food matrices) | 80-120% | <15% | EU, FDA, Codex |

| Feed contamination monitoring | 1-10 ppb | Moderate (feed) | 70-120% | <20% | International standards |

| Exposure biomarker studies | pg/mL range | High (biological) | 85-115% | <10% | Clinical guidelines |

| Research applications | Variable | Variable | Method dependent | Variable | Research protocols |

| Method validation | Method dependent | Controlled | 80-120% | <15% | Validation guidelines |

| Proficiency testing | Round-robin levels | Standardized | Statistical criteria | Fitness criteria | ISO/IEC 17043 |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Acute Toxic;Health Hazard